Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Catalog No.
S1494169
CAS No.
179688-26-7
M.F
C15H21NO8
M. Wt
343.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

CAS Number

179688-26-7

Product Name

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

IUPAC Name

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

InChI

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3

InChI Key

VOHOFZNVWZWVMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC

Synonyms

4,​5-Bis(2-​methoxyethoxy)​-​2-​nitro-​benzoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is an organic compound with the chemical formula C15H21NO8C_{15}H_{21}NO_8 and a molecular weight of 341.34 g/mol. This compound features a nitro group and two methoxyethoxy substituents attached to a benzoate structure. Its systematic name reflects its complex structure, which includes both ester and nitro functionalities. The compound is classified under various chemical databases, including PubChem, where it is listed with the Compound Identifier number 11186961 .

Due to its functional groups:

  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitro group can be involved in nucleophilic substitution reactions under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further undergo various transformations.

One specific synthesis method involves the reaction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile with iron and acetic acid in water at 30°C .

The biological activity of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate has been explored in various contexts. It has been noted for its potential role in synthesizing compounds that inhibit epidermal growth factor receptor tyrosine kinase, which is significant in cancer research . This suggests that the compound may have applications in medicinal chemistry, particularly in developing anti-cancer agents.

The synthesis of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate can be achieved through several methods:

  • Direct Esterification: Reacting 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst.
  • Nitration and Subsequent Esterification: Starting from a suitable benzoic acid derivative, nitration can introduce the nitro group followed by esterification.
  • Reduction of Nitriles: As mentioned, reacting the nitrile derivative with iron and acetic acid under controlled conditions .

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate finds applications primarily in:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds targeting cancer pathways.
  • Chemical Research: Used as a reference standard in analytical chemistry for various studies .
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Studies involving ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate often focus on its interactions with biological targets. For instance, research has indicated its role as an inhibitor of certain kinases involved in tumor progression . Further interaction studies could elucidate its mechanism of action and potential side effects when used as a therapeutic agent.

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-nitrobenzoateContains a nitro group but lacks methoxyethoxy groupsSimpler structure without additional ether linkages
4,5-Bis(2-methoxyethoxy)benzoic acidSimilar ether groups but lacks ethyl ester functionalityMore polar due to carboxylic acid group
Ethyl 4-(indol-3-yl)quinazolineContains a quinazoline moietyDifferent biological activity related to quinazoline
Ethyl 4-(hydroxymethyl)benzoateHydroxymethyl group instead of methoxyethyl groupsDifferent reactivity due to hydroxymethyl group

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is unique due to its specific combination of ether functionalities and nitro substitution, which may influence its reactivity and biological activity differently compared to these similar compounds.

Synthesis and Structural Evolution

The synthesis of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate traces back to early efforts to modify benzoic acid derivatives for enhanced solubility and reactivity. A typical synthesis begins with 3,4-dihydroxybenzoic acid, which undergoes sequential O-alkylation with 1-chloro-2-methoxyethane to introduce methoxyethoxy groups. Subsequent esterification with ethanol and nitration using nitric acid in glacial acetic acid yields the nitro-substituted product (Fig. 1).

Key synthetic improvements include:

  • Nitration Optimization: Early methods faced challenges with regioselectivity and byproduct formation. Modern protocols employ mixed acid systems (e.g., HNO₃/H₂SO₄ in acetic acid) to achieve >90% yields.
  • Reduction Techniques: The nitro group is reduced to an amine using ammonium formate and Pd/C, avoiding high-pressure hydrogenation.
ParameterValueSource
Boiling Point467.8±45.0 °C (Predicted)
Density1.215 g/cm³
SolubilityDMSO, Ethyl Acetate

Role in Early Drug Discovery

This compound gained prominence in the 1990s during the development of quinazoline-based EGFR inhibitors. Its methoxyethoxy groups improve water solubility, while the nitro group serves as a precursor for amine functionalities critical for kinase inhibition. Researchers at OSI Pharmaceuticals and Genentech identified it as a key intermediate in erlotinib synthesis, leading to its inclusion in patented routes.

Classical Synthetic Pathways

Nitration Strategies of Benzoate Derivatives

The nitration of benzoate derivatives represents a fundamental electrophilic aromatic substitution reaction that forms the cornerstone of preparing nitrobenzoate compounds [1] [2]. The classical approach involves the use of mixed acid systems, typically comprising concentrated nitric acid and concentrated sulfuric acid, which generate the highly reactive nitronium ion (NO₂⁺) as the electrophilic species [3] [4]. For benzoate derivatives, the ester group serves as a meta-directing substituent due to its electron-withdrawing nature, which influences the regioselectivity of the nitration process [2] [5].

The mechanism proceeds through the initial formation of the nitronium ion from the reaction of nitric acid with sulfuric acid as a dehydrating agent [3]. The nitronium ion then attacks the aromatic ring at the meta position relative to the ester group, forming a resonance-stabilized intermediate carbocation [1] [2]. Temperature control is critical during this process, with optimal conditions typically maintained below 50-60°C to prevent over-nitration and the formation of dinitro products [6] [4].

ParameterOptimal RangeEffect
Temperature50-60°CPrevents over-nitration [6]
Acid Ratio (HNO₃:H₂SO₄)1:2 to 1:3Controls reaction rate [1]
Reaction Time1-3 hoursEnsures complete conversion [2]

Research has demonstrated that the electron-withdrawing nature of the ester group significantly influences the nitration pattern, with meta-substitution being strongly favored over ortho and para positions [2]. Studies on methyl benzoate nitration have shown that the meta product constitutes approximately 91% of the total nitrated products under controlled conditions [2].

Alkylation Methods for Introducing Methoxyethoxy Groups

The introduction of methoxyethoxy substituents onto aromatic rings typically involves nucleophilic aromatic substitution or alkylation of phenolic precursors [7] [8]. The Williamson ether synthesis represents the most widely employed classical method for introducing alkoxy groups, proceeding via an SN2 mechanism between an alkoxide nucleophile and an appropriate alkyl halide [9] [10].

For the synthesis of 4,5-bis(2-methoxyethoxy) substituted compounds, the process typically involves sequential alkylation reactions [9]. The first step requires the formation of phenoxide anions from the corresponding dihydroxybenzoate precursor using strong bases such as sodium hydride or potassium hydride [9]. The phenoxide then undergoes nucleophilic substitution with 2-methoxyethyl halides under controlled conditions [9] [10].

The alkylation process benefits from the use of polar aprotic solvents that stabilize the alkoxide nucleophile while not interfering with the SN2 mechanism [9]. Primary alkyl halides, such as 2-methoxyethyl bromide or iodide, are preferred due to their enhanced reactivity in SN2 reactions compared to secondary or tertiary halides [9] [10].

Key factors influencing the alkylation efficiency include:

  • Nucleophile basicity and nucleophilicity [9]
  • Leaving group ability of the alkyl halide [9]
  • Solvent polarity and aprotic nature [10]
  • Temperature control to minimize elimination reactions [9]

Esterification Techniques and Optimization

The formation of ethyl esters from benzoic acid derivatives commonly employs Fischer esterification, a classical acid-catalyzed condensation reaction between carboxylic acids and alcohols [11] [12]. This reversible equilibrium reaction requires careful optimization to achieve high conversion rates and product yields [11] [13].

Concentrated sulfuric acid serves as the most commonly employed catalyst for Fischer esterification due to its dual role as both a proton source for acid catalysis and a dehydrating agent that drives the equilibrium toward ester formation [11] [14]. The mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water [14].

Reaction ParameterTypical ConditionsOptimization Strategy
Catalyst Loading1-5% w/w H₂SO₄Higher loading increases rate [11]
Temperature60-120°CElevated temperature favors equilibrium [13]
Alcohol:Acid Ratio3:1 to 6:1Excess alcohol drives completion [12]
Reaction Time2-8 hoursExtended time improves conversion [13]

Recent studies have explored alternative catalytic systems for esterification, including layered alkaline earth metal benzoates as heterogeneous catalysts [12] [15]. Calcium benzoate, barium benzoate, and strontium benzoate have demonstrated catalytic activity for methyl esterification of benzoic acid, achieving conversions of 65-70% under optimal conditions [12] [15]. These heterogeneous systems offer advantages in terms of catalyst recovery and reuse, with unaltered catalytic activity maintained over three consecutive reaction cycles [12].

Modern Synthetic Developments

Catalyst Innovations for Selective Transformations

Modern synthetic approaches have introduced sophisticated catalytic systems that enable enhanced selectivity and efficiency in the preparation of complex benzoate derivatives [16] [12]. The development of heterogeneous catalysts has emerged as a particularly promising area, offering advantages in terms of catalyst recovery, environmental compatibility, and process economics [12] [15].

Layered metal carboxylates represent a significant advancement in heterogeneous catalysis for esterification reactions [12] [15]. These materials combine the catalytic activity of metal centers with the structural benefits of layered architectures, enabling efficient substrate access while maintaining catalyst stability [12]. Research has demonstrated that anhydrous forms of these catalysts exhibit superior performance compared to their hydrated counterparts, with anhydrous calcium benzoate achieving 74-76% conversion rates compared to 64-66% for the trihydrate form [12].

The mechanism of heterogeneous metal carboxylate catalysis involves coordination of the carboxylic acid substrate to the metal center, followed by nucleophilic attack of the alcohol [12]. The layered structure facilitates substrate diffusion while providing multiple active sites for catalytic turnover [15].

Advanced catalyst design has also incorporated the principles of atom economy and green chemistry, leading to the development of more sustainable catalytic processes [17] [18]. Deep eutectic solvents and ionic liquids have emerged as alternative catalytic media, offering enhanced selectivity and reduced environmental impact compared to traditional acid catalysts [17].

Flow Chemistry Applications

Flow chemistry has revolutionized synthetic methodology by providing precise control over reaction parameters and enabling continuous processing [19] [20]. The benefits of flow synthesis include shorter reaction times, higher selectivities, improved safety profiles, and enhanced scalability compared to traditional batch processes [19] [20].

The application of flow chemistry to benzoate synthesis involves the continuous introduction of reactants through reactor systems designed for optimal mixing and heat transfer [19]. Flow reactors enable the precise control of residence time, temperature, and concentration gradients, leading to improved reaction outcomes [20].

Key advantages of flow chemistry in benzoate synthesis include:

  • Enhanced heat and mass transfer characteristics [19]
  • Precise control of reaction stoichiometry [20]
  • Reduced formation of side products [19]
  • Improved safety through continuous processing [20]
  • Facile scale-up from laboratory to production scale [19]

The integration of flow chemistry with automated systems has enabled the development of multistep synthetic sequences that can be conducted without intermediate isolation steps [19]. This approach is particularly valuable for the synthesis of complex molecules like ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, where multiple functional group transformations must be orchestrated in sequence [20].

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations while maintaining high selectivity [21]. The unique heating mechanism of microwave irradiation, which involves direct molecular interaction with electromagnetic radiation, enables rapid and uniform heating of reaction mixtures [21].

The application of microwave heating to esterification reactions has demonstrated significant advantages in terms of reaction rate and product yield [21]. Studies have shown that microwave-assisted esterification can be completed in minutes rather than hours, while maintaining comparable or superior yields to conventional heating methods [21].

The mechanism of microwave acceleration involves the direct heating of polar molecules and ions through dielectric heating, leading to rapid temperature elevation throughout the reaction mixture [21]. This uniform heating eliminates hot spots and reduces the formation of thermal decomposition products [21].

Microwave-assisted synthesis protocols for benzoate derivatives typically employ:

  • Reduced reaction times (5-30 minutes vs. 2-8 hours) [21]
  • Lower catalyst loadings due to enhanced reaction rates [21]
  • Improved product purity through reduced side reactions [21]
  • Enhanced energy efficiency compared to conventional heating [21]

Green Chemistry Considerations

Sustainable Solvent Alternatives

The implementation of green chemistry principles in benzoate synthesis has led to the exploration of sustainable solvent systems that reduce environmental impact while maintaining synthetic efficiency [18]. Traditional chlorinated solvents such as dichloromethane and chloroform, commonly used in esterification reactions, pose significant environmental and health concerns [18].

Acetonitrile has emerged as a preferred green alternative for many synthetic transformations, including Steglich esterification reactions [18]. This solvent offers several advantages: it is less toxic than chlorinated alternatives, exhibits excellent solvating properties for both polar and nonpolar substrates, and enables efficient product isolation without chromatographic purification [18].

The use of acetonitrile in esterification protocols has demonstrated comparable reaction rates and yields to traditional solvent systems while eliminating the need for column chromatography purification [18]. The protocol employs an extraction and wash sequence that effectively removes all reagents and byproducts, leaving pure ester products in high yields [18].

SolventEnvironmental ImpactToxicity ProfileSynthetic Utility
DichloromethaneOzone depleting [18]Probable carcinogen [18]High
ChloroformHigh environmental concern [18]Probable carcinogen [18]High
AcetonitrileReduced impact [18]Lower toxicity [18]Comparable
Deep Eutectic SolventsMinimal impact [17]Low toxicity [17]Emerging

Catalyst Recovery and Reuse Strategies

The development of recyclable catalytic systems represents a crucial aspect of sustainable synthetic methodology [12] [15]. Heterogeneous catalysts offer significant advantages in terms of recovery and reuse compared to homogeneous systems, as they can be separated from reaction mixtures through simple filtration or centrifugation [12].

Research on layered metal benzoates has demonstrated excellent catalyst recyclability, with maintained catalytic activity over multiple reaction cycles [12] [15]. The structural integrity of these materials remains intact during reaction conditions, enabling repeated use without significant loss of activity [15].

Catalyst recovery strategies for benzoate synthesis include:

  • Physical separation through filtration for heterogeneous systems [12]
  • Magnetic separation for iron-containing catalysts [15]
  • Distillation recovery for volatile catalyst systems [17]
  • Phase separation for biphasic catalytic systems [17]

The economic benefits of catalyst reuse are substantial, particularly for industrial applications where catalyst costs can represent a significant portion of overall production expenses [12]. Studies have shown that heterogeneous benzoate catalysts can be reused for at least three consecutive cycles without appreciable loss of activity [12].

Atom Economy Optimization

Atom economy, defined as the molecular weight of the desired product divided by the sum of molecular weights of all products, represents a fundamental metric for evaluating synthetic efficiency [19]. The optimization of atom economy in benzoate synthesis involves minimizing waste generation and maximizing the incorporation of starting materials into the final product [19].

Classical esterification reactions achieve moderate atom economy due to the generation of water as a byproduct [11]. However, the atom economy can be enhanced through the use of more efficient coupling reagents and reaction conditions that minimize side product formation [18].

Flow chemistry approaches offer particular advantages for atom economy optimization through:

  • Precise stoichiometric control [19]
  • Reduced formation of oligomeric byproducts [20]
  • Enhanced selectivity leading to fewer purification steps [19]
  • Integration of multiple synthetic steps [20]

The implementation of atom economical synthetic routes requires careful consideration of reaction stoichiometry, catalyst efficiency, and product purification requirements [19]. Modern synthetic approaches increasingly emphasize the development of one-pot or telescoped synthetic sequences that minimize intermediate isolation and waste generation [20].

Industrial Scale Production Considerations

Process Chemistry Adaptations

The translation of laboratory synthetic methods to industrial scale production requires significant adaptation to address safety, economic, and environmental considerations [13]. Process chemistry focuses on optimizing reaction conditions for large-scale manufacturing while maintaining product quality and minimizing production costs [13].

Key factors in industrial process development include:

  • Heat management and temperature control for exothermic reactions [3] [4]
  • Solvent selection based on cost, availability, and environmental impact [18]
  • Catalyst selection emphasizing activity, stability, and cost-effectiveness [12]
  • Work-up procedures suitable for large-scale implementation [13]

The nitration of benzoate derivatives on industrial scale requires particular attention to heat management due to the highly exothermic nature of the reaction [3] [4]. Industrial nitration processes typically employ continuous or semi-continuous reactor systems with sophisticated temperature control to prevent thermal runaway [4].

Process optimization studies have identified critical parameters for industrial esterification, including optimal catalyst loadings, solvent ratios, and reaction temperatures that balance conversion efficiency with economic considerations [13]. The use of continuous processing equipment enables better heat and mass transfer characteristics compared to batch reactors [19].

Cost-Effective Manufacturing Strategies

Industrial production of complex benzoate derivatives requires careful economic analysis to identify cost-effective manufacturing strategies [13]. The major cost components include raw materials, catalysts, solvents, energy consumption, and waste treatment [13].

Raw material costs can be optimized through:

  • Strategic sourcing of commodity chemicals [13]
  • Integration with upstream production processes [13]
  • Utilization of renewable feedstocks where feasible [18]
  • Minimization of expensive reagents through efficient synthetic routes [13]

Catalyst economics play a crucial role in industrial viability, with heterogeneous catalysts offering advantages through reusability and simplified separation processes [12] [15]. The initial capital investment in heterogeneous catalyst systems is often offset by reduced operating costs and improved process efficiency [12].

Energy optimization strategies include:

  • Heat integration between exothermic and endothermic process steps [13]
  • Utilization of microwave heating for rapid processing [21]
  • Implementation of continuous processing to reduce energy losses [19]
  • Recovery and reuse of process solvents [18]

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate contains three distinct reactive functional groups that contribute to its overall chemical reactivity profile. The molecular structure, characterized by the formula C15H21NO8 and molecular weight of 343.33 g/mol [1], presents multiple sites for chemical transformation. The compound exists as a yellow oil at room temperature with notable solubility in dimethyl sulfoxide and ethyl acetate [2].

Ester Group Modification Pathways

The ethyl ester functionality at the carboxyl position provides a second major reactive site for chemical transformation. Ester hydrolysis represents the primary modification pathway, proceeding through either acid-catalyzed or base-catalyzed mechanisms [8] [9]. The hydrolysis reactions demonstrate distinct mechanistic features and practical advantages depending on the chosen conditions.

Acid-catalyzed hydrolysis follows a reversible mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ethanol [8] [10]. This process requires heating under reflux conditions with dilute hydrochloric acid or sulfuric acid, with the equilibrium favored toward hydrolysis products by using excess water [9] [11]. The reaction proceeds through a tetrahedral intermediate and demonstrates first-order kinetics with respect to both ester and acid catalyst [8].

Base-catalyzed hydrolysis, commonly termed saponification, provides superior synthetic utility due to its irreversible nature [10] [12]. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of ethoxide and immediate deprotonation of the resulting carboxylic acid [10]. This irreversibility arises from the formation of a carboxylate salt, which cannot undergo nucleophilic attack by the alkoxide leaving group [10]. The reaction typically proceeds to completion at elevated temperatures with sodium hydroxide solutions.

Methoxyethoxy Group Reactivity

The bis(2-methoxyethoxy) substituents at positions 4 and 5 of the aromatic ring contribute significantly to the compound's reactivity profile and physicochemical properties. These ether linkages demonstrate susceptibility to cleavage under specific conditions, particularly in the presence of Lewis acids or strong protic acids [13] [14].

The methoxyethoxy groups exhibit electron-donating properties through resonance and inductive effects, influencing the reactivity of other functional groups within the molecule. The ether oxygen atoms can coordinate to Lewis acids such as aluminum tribromide or titanium tetrachloride, facilitating cleavage of the carbon-oxygen bonds [14]. This reactivity pattern aligns with established protecting group chemistry, where methoxyethoxymethyl ethers serve as protective groups for alcohols and can be selectively removed under controlled conditions [13] [14].

Dealkylation reactions can occur under strongly acidic or basic conditions, potentially leading to formation of phenolic compounds [14]. The methoxy groups within the methoxyethoxy chains demonstrate particular susceptibility to demethylation reactions, especially under conditions involving nucleophilic displacement by thiolates or other strong nucleophiles [14].

Structure-Activity Relationship Studies

Pharmacophore Identification

Structure-activity relationship analysis for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate reveals several key pharmacophoric elements that contribute to its biological activity profile. The compound serves as an intermediate in the synthesis of erlotinib, indicating its potential involvement in tyrosine kinase inhibition pathways [7]. Pharmacophore identification relies on systematic analysis of the spatial arrangement of functional groups and their electronic properties.

The aromatic benzoate core provides a rigid scaffold that positions the substituent groups in defined spatial relationships. The 4,5-disubstitution pattern creates a specific steric environment that influences molecular recognition events. The methoxyethoxy groups at these positions contribute both steric bulk and hydrogen bonding capability through their ether oxygen atoms.

The nitro group at position 2 introduces significant electronic effects, serving as a strong electron-withdrawing group that modulates the electron density distribution across the aromatic system [4]. This electronic modulation affects both the chemical reactivity and biological activity profile of the molecule. The positioning adjacent to the carboxylate group creates an intramolecular interaction pattern that influences conformational preferences.

Comparative analysis with related compounds demonstrates that the specific substitution pattern in Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate provides optimal electronic and steric properties for its intended biological targets. The pharmacophore model incorporates three essential features: the aromatic core for π-π interactions, the methoxyethoxy groups for hydrogen bonding and steric complementarity, and the nitro group for electronic modulation.

Electronic Effects on Biological Activity

The electronic properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate significantly influence its biological activity through modulation of molecular recognition events and binding affinity. The interplay between electron-donating methoxyethoxy substituents and the electron-withdrawing nitro group creates a complex electronic environment that affects both ground state properties and transition state stabilization.

The methoxyethoxy groups at positions 4 and 5 function as electron-donating substituents through both resonance and inductive effects. These groups increase electron density on the aromatic ring, particularly at the ortho and para positions relative to their attachment points. This electronic donation influences the acidity of the carboxylic acid group and affects the compound's pKa value.

The nitro group at position 2 exerts strong electron-withdrawing effects through both resonance and inductive mechanisms [4]. This group decreases electron density throughout the aromatic system, with the most pronounced effects observed at the ortho and para positions. The electron withdrawal enhances the electrophilicity of the carbonyl carbon in the ester group, increasing its susceptibility to nucleophilic attack [4].

Electronic field effects play crucial roles in determining binding affinity and selectivity for biological targets. The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that govern intermolecular interactions. These electronic properties directly influence the compound's ability to form hydrogen bonds, engage in π-π stacking interactions, and participate in charge transfer complexes.

Quantum mechanical calculations demonstrate that the electronic effects significantly influence the conformational preferences of the molecule. The electronic repulsion between the nitro group and carboxylate functionality favors specific rotational conformers that optimize intramolecular interactions while minimizing unfavorable electronic overlap.

Steric Considerations in Target Binding

Steric effects represent critical determinants of binding affinity and selectivity for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in biological systems. The spatial arrangement of substituents creates a three-dimensional molecular architecture that must complement the binding site topology of target proteins. Understanding these steric interactions provides insights into the molecular basis of biological activity and guides optimization strategies for enhanced potency.

The methoxyethoxy substituents contribute substantial steric bulk that influences the compound's binding profile. These groups extend beyond the plane of the aromatic ring, creating a three-dimensional steric envelope that must be accommodated within the binding site. The flexible nature of these substituents allows for conformational adaptation during binding events, potentially enhancing complementarity with target proteins.

Molecular recognition events involving the compound demonstrate significant sensitivity to steric hindrance effects. The positioning of bulky substituents can either enhance binding through favorable van der Waals contacts or diminish affinity through steric clashes with amino acid residues. Analysis of structure-activity relationships reveals that modifications to the steric profile significantly impact biological activity.

The conformational flexibility of the methoxyethoxy chains provides opportunities for induced fit binding mechanisms. These flexible groups can adopt multiple conformations to optimize complementarity with target binding sites, potentially providing selectivity advantages over more rigid analogs. However, the conformational entropy penalty associated with binding must be balanced against favorable enthalpic contributions.

Computational docking studies reveal specific steric requirements for optimal target binding. The compound must adopt conformations that minimize steric clashes while maximizing favorable interactions. The presence of multiple rotatable bonds in the methoxyethoxy substituents creates a complex conformational landscape that influences binding thermodynamics.

Conformational Analysis and Molecular Dynamics

Preferred Conformations in Various Environments

Conformational analysis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate reveals environment-dependent structural preferences that significantly impact its chemical and biological properties. The molecule possesses multiple degrees of conformational freedom, primarily arising from rotation around the ester linkage and the flexible methoxyethoxy chains. Environmental factors, including solvent polarity, temperature, and intermolecular interactions, modulate the relative populations of accessible conformers.

In vacuum conditions, the molecule favors compact conformations that maximize intramolecular interactions while minimizing steric repulsion. Quantum mechanical calculations demonstrate that the preferred conformation involves specific torsional angles that optimize electrostatic interactions between the nitro group and adjacent substituents. The methoxyethoxy chains adopt extended conformations that minimize gauche interactions while maintaining favorable orbital overlap.

Aqueous environments induce significant conformational changes due to solvation effects and hydrogen bonding interactions. Water molecules preferentially solvate polar functional groups, leading to more extended conformations that expose hydrophilic sites to the solvent. The methoxyethoxy groups demonstrate increased conformational flexibility in polar solvents, adopting conformations that maximize hydrogen bonding with water molecules.

Molecular dynamics simulations reveal rapid interconversion between conformational states on nanosecond timescales. The energy barriers for conformational transitions typically range from 2-5 kcal/mol, allowing for significant conformational sampling at physiological temperatures. Principal component analysis of molecular dynamics trajectories identifies the dominant modes of conformational motion, which primarily involve collective motions of the methoxyethoxy substituents.

Temperature effects significantly influence conformational populations, with elevated temperatures favoring higher energy conformers that are entropically stabilized. Conformational free energy landscapes calculated using enhanced sampling methods reveal multiple minima separated by modest energy barriers. These calculations provide quantitative insights into the thermodynamic stability of different conformational states.

Impact on Molecular Recognition

The conformational flexibility of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate profoundly influences its molecular recognition properties and binding interactions with biological targets. Conformational selection and induced fit mechanisms both contribute to the binding process, with the relative importance depending on the specific target and binding conditions. Understanding these conformational effects provides critical insights for structure-based drug design and optimization strategies.

Conformational selection mechanisms involve the preferential binding of specific conformers from the ensemble of accessible structures. Pre-existing conformations that complement the target binding site demonstrate enhanced binding affinity due to reduced reorganization energy penalties. Analysis of bound conformations reveals that successful molecular recognition typically involves conformers that represent local minima on the free energy landscape.

Induced fit processes occur when target binding induces conformational changes that optimize complementarity between the ligand and binding site. The flexible methoxyethoxy substituents demonstrate particular susceptibility to induced fit effects, adopting conformations that maximize favorable interactions while minimizing steric clashes. These conformational adaptations can significantly enhance binding affinity but incur entropy penalties that must be offset by favorable enthalpic contributions.

The conformational dynamics of the compound in complex with target proteins reveal collective motions that influence binding stability and kinetics. Molecular dynamics simulations of protein-ligand complexes demonstrate that conformational fluctuations contribute to binding entropy and affect dissociation rates. Correlation analysis identifies coupled motions between ligand conformational changes and protein side chain movements.

Binding specificity emerges from the conformational requirements imposed by different target binding sites. Targets with rigid binding sites favor compounds with pre-organized conformations that minimize reorganization penalties. Conversely, flexible binding sites can accommodate multiple ligand conformations through induced fit mechanisms, potentially reducing selectivity. The balance between conformational flexibility and binding specificity represents a fundamental consideration in drug design.

XLogP3

1.6

Other CAS

179688-26-7

Wikipedia

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Dates

Last modified: 08-15-2023

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